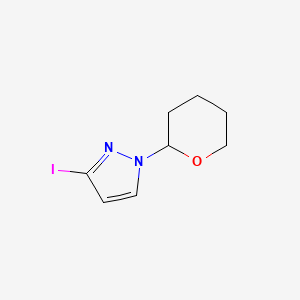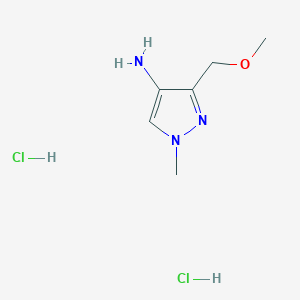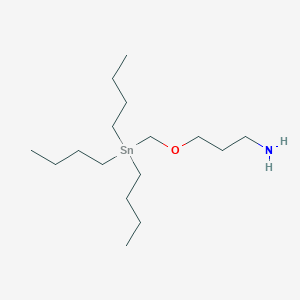
5-Carbamoyl-2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Carbamoyl-2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 5-Carbamoyl-2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylic acid is not fully understood. However, it is believed to act as a nucleophilic catalyst in various reactions. It has also been shown to inhibit the growth of certain cancer cells by inducing apoptosis.
Biochemical and physiological effects:
5-Carbamoyl-2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylic acid has been shown to have some biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells by inducing apoptosis. It has also been shown to have antimicrobial properties against certain bacterial strains.
Advantages and Limitations for Lab Experiments
The advantages of using 5-Carbamoyl-2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylic acid in lab experiments include its potential applications in various fields of scientific research, its ability to act as a nucleophilic catalyst in various reactions, and its potential antimicrobial and anticancer properties. However, the limitations include the lack of understanding of its mechanism of action and the need for further research to fully understand its potential applications.
Future Directions
There are several future directions for the research on 5-Carbamoyl-2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylic acid. One of the directions is to further investigate its potential applications as a ligand in the synthesis of metal complexes for catalytic and biological applications. Another direction is to investigate its potential applications in the synthesis of novel compounds with potential antimicrobial and anticancer properties. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in various fields of scientific research.
In conclusion, 5-Carbamoyl-2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylic acid is a chemical compound that has shown potential applications in various fields of scientific research. Its synthesis methods, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and mechanism of action.
Synthesis Methods
Several methods have been used to synthesize 5-Carbamoyl-2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylic acid. One of the most common methods involves the reaction of 3,3,3-trifluoropropyl hydrazine with ethyl acetoacetate, followed by the reaction with urea to form the desired compound. Another method involves the reaction of 3,3,3-trifluoropropyl hydrazine with ethyl acetoacetate, followed by the reaction with methyl isocyanate to form the desired compound.
Scientific Research Applications
5-Carbamoyl-2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylic acid has shown potential applications in various fields of scientific research. It has been used as a ligand in the synthesis of metal complexes for catalytic and biological applications. It has also been used in the synthesis of novel compounds with potential antimicrobial and anticancer properties.
properties
IUPAC Name |
5-carbamoyl-2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3O3/c9-8(10,11)1-2-14-5(7(16)17)3-4(13-14)6(12)15/h3H,1-2H2,(H2,12,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBWPPMOSXHAOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(=O)N)CCC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-carbamoyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2804505.png)

![3-methyl-N-prop-2-enyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2804510.png)
![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclobutane-1-carboxylic acid](/img/structure/B2804514.png)
![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((3,4-dimethoxyphenethyl)amino)pyrazin-2(1H)-one](/img/structure/B2804517.png)

![4-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B2804520.png)

![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2804523.png)


